molecular formula C10H14ClNO3 B13551863 5-(Piperidin-4-yl)furan-2-carboxylicacidhydrochloride

5-(Piperidin-4-yl)furan-2-carboxylicacidhydrochloride

Cat. No.: B13551863
M. Wt: 231.67 g/mol
InChI Key: ACVPPWWGGZDZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride is a compound that features a piperidine ring attached to a furan ring, with a carboxylic acid group and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography .

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity . The furan ring may also contribute to the compound’s biological activity by interacting with different molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride lies in its combination of the piperidine and furan rings, along with the carboxylic acid group and hydrochloride salt. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds .

Properties

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

5-piperidin-4-ylfuran-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7;/h1-2,7,11H,3-6H2,(H,12,13);1H

InChI Key

ACVPPWWGGZDZOE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=C(O2)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.